Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a trifluoromethyl group at position 4, a tert-butyl group at position 2, and an ethyl ester group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride can yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-tert-butyl-4-(methyl)pyrimidine-5-carboxylate
- Ethyl 2-tert-butyl-4-(fluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for designing bioactive molecules .
Properties
Molecular Formula |
C12H15F3N2O2 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H15F3N2O2/c1-5-19-9(18)7-6-16-10(11(2,3)4)17-8(7)12(13,14)15/h6H,5H2,1-4H3 |
InChI Key |
GUALCQXRVUCKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(C)(C)C |
Origin of Product |
United States |
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